molecular formula C14H20N2O3 B3020695 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251654-30-4

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B3020695
CAS No.: 1251654-30-4
M. Wt: 264.325
InChI Key: OOJDDJRPOWBAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is an organic compound with a complex structure that includes an ethoxyphenyl group and a cyclopropylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The urea moiety can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product is 1-(2-Ethoxyphenyl)-3-((1-(carboxymethyl)cyclopropyl)methyl)urea.

    Reduction: The major product is 1-(2-Ethoxyphenyl)-3-((1-(aminomethyl)cyclopropyl)methyl)amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl ureas.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((1-(methyl)cyclopropyl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)ethyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both an ethoxyphenyl group and a cyclopropylmethyl urea moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be advantageous in various applications, particularly in medicinal chemistry.

Biological Activity

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a urea functional group linked to a cyclopropyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit properties such as:

  • Inhibition of Carbonic Anhydrase : Some urea derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in bicarbonate buffering and pH regulation in biological systems .
  • Antimicrobial Activity : Urea derivatives have demonstrated antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of structurally related urea compounds found significant inhibition against several pathogens. The results are summarized in the table below:

CompoundTarget PathogenMIC (µM)
1-(2-Ethoxyphenyl)-3-ureaStaphylococcus aureus22.9
Escherichia coli23.15
Bacillus subtilis4.69
Candida albicans16.69

These findings suggest that the compound may exhibit moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study explored the effects of urea derivatives on breast cancer cell lines, revealing that certain modifications to the urea structure enhanced apoptosis in MCF-7 cells. The compound's ability to induce cancer cell death was linked to its interaction with apoptotic pathways .
  • Inflammation Modulation : Another research effort indicated that similar compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of urea derivatives indicates that modifications at the phenyl or cyclopropyl positions can significantly impact biological activity. For example:

  • Substituents on the phenyl ring can enhance binding affinity to target enzymes.
  • The presence of hydroxymethyl groups on the cyclopropyl moiety has been associated with increased potency against specific targets.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJDDJRPOWBAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.